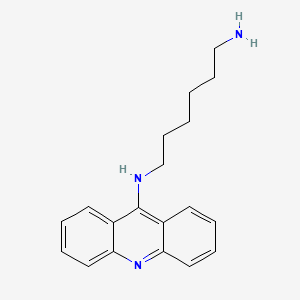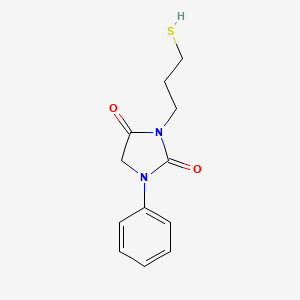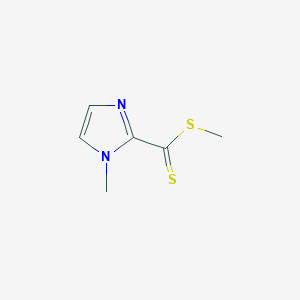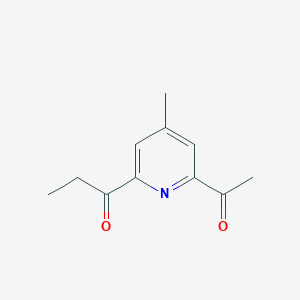
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is an organic compound with the molecular formula C11H13NO2 It features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the acylation of 4-methyl-2-pyridyl ketone with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpyridin-2-yl)ethanone: Lacks the propan-1-one moiety, making it less versatile in certain reactions.
1-(6-Acetylpyridin-2-yl)propan-1-one: Similar structure but without the methyl group, which can affect its reactivity and applications.
2-Acetylpyridine: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs.
Properties
CAS No. |
114578-67-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-4-11(14)10-6-7(2)5-9(12-10)8(3)13/h5-6H,4H2,1-3H3 |
InChI Key |
YCLIUGZJWLMLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=N1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
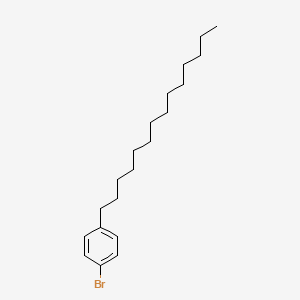
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)


